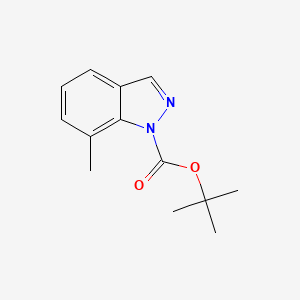
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is a carbohydrate derivative that plays a significant role in various biological processes. It is a modified monosaccharide, specifically a sulphated derivative of N-acetyl-D-galactosamine. This compound is often used in biochemical and proteomics research due to its unique structural properties and biological significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt typically involves the selective sulphation of N-acetyl-D-galactosamine. The process includes the use of sulphating agents such as sulphur trioxide-pyridine complex or chlorosulphonic acid under controlled conditions to achieve the desired sulphation at the 4 and 6 positions of the galactosamine molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulphated uronic acids.
Reduction: Reduction reactions can convert the sulphated groups to hydroxyl groups.
Substitution: The sulphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various sulphated and non-sulphated derivatives of N-acetyl-D-galactosamine, which have different biological and chemical properties .
Applications De Recherche Scientifique
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell signaling and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays
Mécanisme D'action
The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt involves its interaction with specific molecular targets such as enzymes and receptors. The sulphate groups enhance its binding affinity to these targets, modulating various biological pathways. For example, it can inhibit or activate certain enzymes involved in glycosaminoglycan metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-D-galactosamine-4-O-sulphate sodium salt
- N-Acetyl-D-galactosamine-6-sulphate sodium salt
- N-Acetyl-D-glucosamine-6-sulphate sodium salt
Uniqueness
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is unique due to its dual sulphation at both the 4 and 6 positions, which imparts distinct chemical and biological properties compared to its mono-sulphated counterparts. This dual sulphation enhances its interaction with a broader range of molecular targets, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C8H13NNa2O12S2 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfonatooxyhexan-3-yl] sulfate |
InChI |
InChI=1S/C8H15NO12S2.2Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/t5-,6+,7+,8-;;/m0../s1 |
Clé InChI |
JZOIDJMSLWXJCC-XKXNFJICSA-L |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
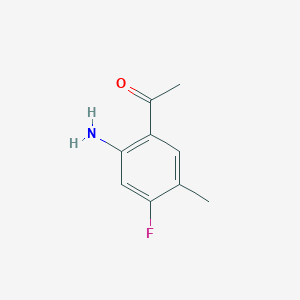
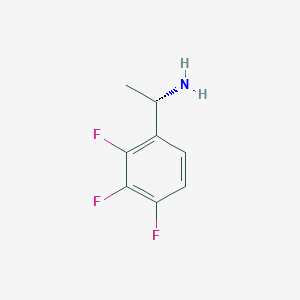
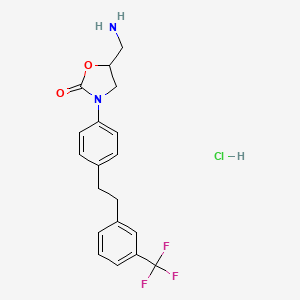
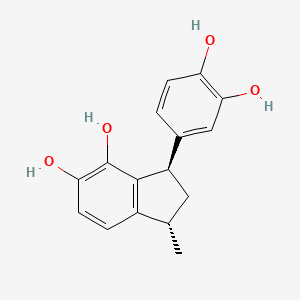
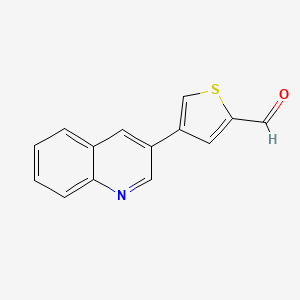
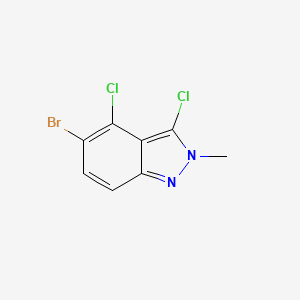
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
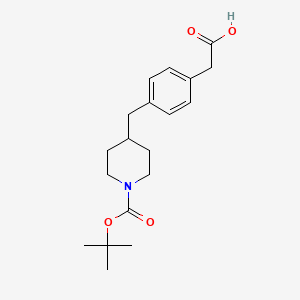
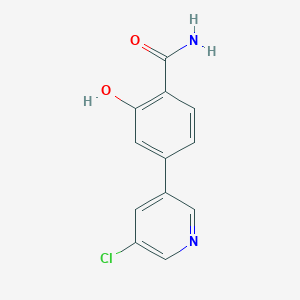
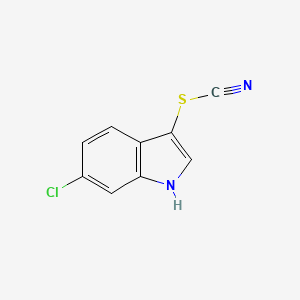
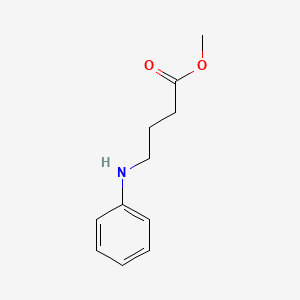
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
